2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Bromopyridine Moiety: This step involves the bromination of pyridine followed by nucleophilic substitution to attach the bromopyridine to the pyrrolidine ring.
Formation of the Isoindole-Dione Structure: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a different functional group.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors involved in key biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Bromopyridine Compounds: Other bromopyridine derivatives that share the bromopyridine moiety.
Isoindole-Dione Compounds: Compounds with isoindole-dione structures, such as phthalimides.
Uniqueness
What sets 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties and activities that are not observed in simpler compounds.
Properties
IUPAC Name |
2-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4/c20-15-9-21-7-5-16(15)27-12-6-8-22(10-12)17(24)11-23-18(25)13-3-1-2-4-14(13)19(23)26/h1-5,7,9,12H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUHELJXCCSETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.